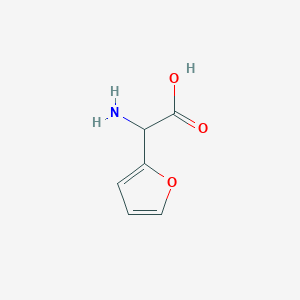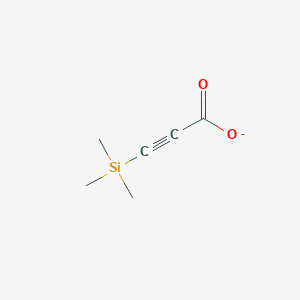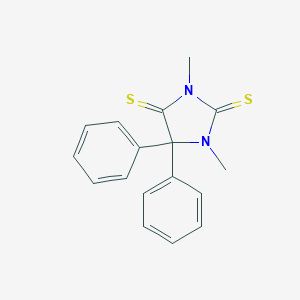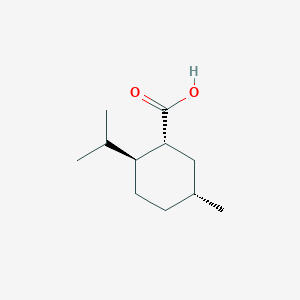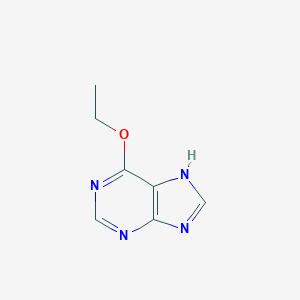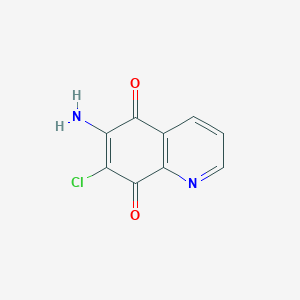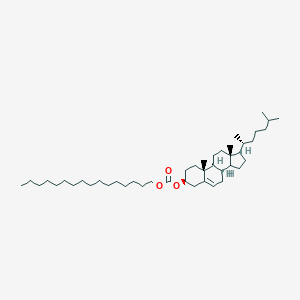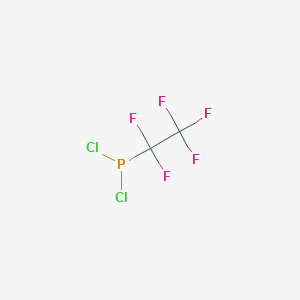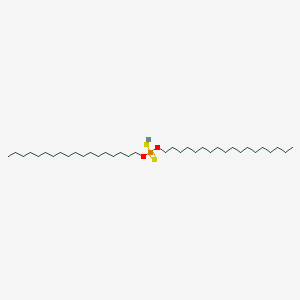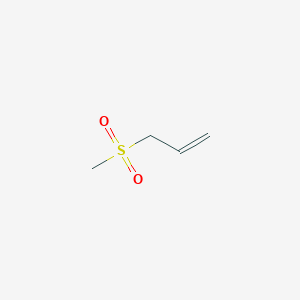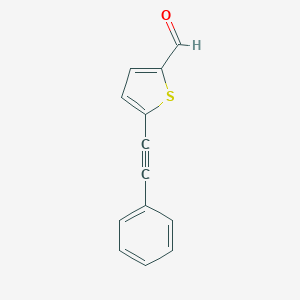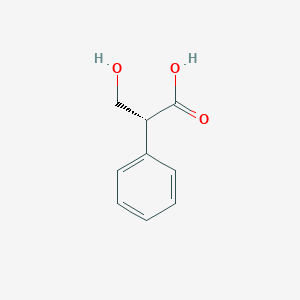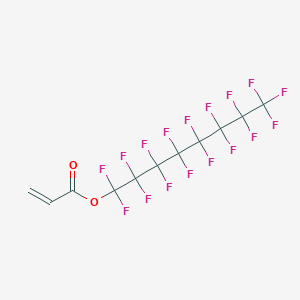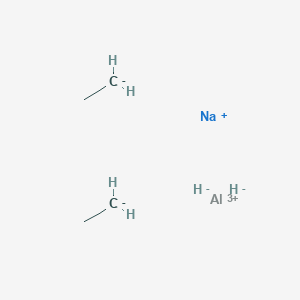![molecular formula C18H12S B095850 2-Phenylnaphtho[2,1-b]thiophene CAS No. 16587-38-5](/img/structure/B95850.png)
2-Phenylnaphtho[2,1-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylnaphtho[2,1-b]thiophene (PNT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural features and potential biological activities. PNT is a polycyclic aromatic compound that contains a thiophene ring fused with naphthalene and phenyl rings. This compound has been synthesized using various methods and has shown promising results in different scientific fields.
Mechanism Of Action
The mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene is not fully understood, but several studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and modulating the immune response. 2-Phenylnaphtho[2,1-b]thiophene has been shown to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. Additionally, 2-Phenylnaphtho[2,1-b]thiophene has been reported to inhibit the activity of several enzymes involved in cell proliferation, such as topoisomerase IIα and β. Furthermore, 2-Phenylnaphtho[2,1-b]thiophene has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical And Physiological Effects
2-Phenylnaphtho[2,1-b]thiophene has been reported to have several biochemical and physiological effects. Studies have shown that 2-Phenylnaphtho[2,1-b]thiophene can modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF). Additionally, 2-Phenylnaphtho[2,1-b]thiophene has been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
2-Phenylnaphtho[2,1-b]thiophene has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has been shown to exhibit potent biological activities at low concentrations, making it a promising compound for further research. However, 2-Phenylnaphtho[2,1-b]thiophene has some limitations, including its poor solubility in water, which may limit its use in certain experiments.
Future Directions
Several future directions can be explored in the field of 2-Phenylnaphtho[2,1-b]thiophene research. Firstly, more studies are needed to elucidate the mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene and its potential targets. Secondly, further investigations are required to explore the potential of 2-Phenylnaphtho[2,1-b]thiophene as a therapeutic agent for various diseases, including cancer and inflammation. Moreover, the development of novel 2-Phenylnaphtho[2,1-b]thiophene derivatives with improved solubility and potency may enhance their potential as therapeutic agents. Finally, more studies are needed to evaluate the safety and toxicity of 2-Phenylnaphtho[2,1-b]thiophene in vivo to determine its potential for clinical use.
Conclusion:
In conclusion, 2-Phenylnaphtho[2,1-b]thiophene is a promising compound for scientific research due to its unique structural features and potential biological activities. 2-Phenylnaphtho[2,1-b]thiophene has been synthesized using various methods and has shown promising results in different scientific fields. Further studies are needed to elucidate the mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene and its potential as a therapeutic agent for various diseases. The development of novel 2-Phenylnaphtho[2,1-b]thiophene derivatives may enhance their potential as therapeutic agents.
Synthesis Methods
Several methods have been reported for the synthesis of 2-Phenylnaphtho[2,1-b]thiophene, including Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling. Among these, the Suzuki-Miyaura coupling method is the most commonly used method for the synthesis of 2-Phenylnaphtho[2,1-b]thiophene. This method involves the reaction of 2-bromo-1-naphthalene with phenylboronic acid in the presence of a palladium catalyst and a base to yield 2-Phenylnaphtho[2,1-b]thiophene.
Scientific Research Applications
2-Phenylnaphtho[2,1-b]thiophene has been extensively studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have reported the cytotoxic effects of 2-Phenylnaphtho[2,1-b]thiophene against various cancer cell lines, including breast, lung, and colon cancer. 2-Phenylnaphtho[2,1-b]thiophene has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has exhibited potent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
16587-38-5 |
|---|---|
Product Name |
2-Phenylnaphtho[2,1-b]thiophene |
Molecular Formula |
C18H12S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-phenylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C18H12S/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17(16)19-18/h1-12H |
InChI Key |
YLUMLRQXHHZHLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CC4=CC=CC=C43 |
synonyms |
2-Phenylnaphtho[2,1-b]thiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



